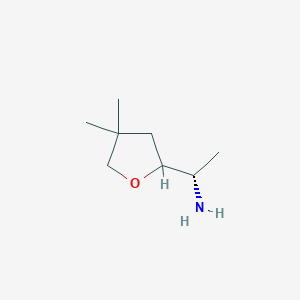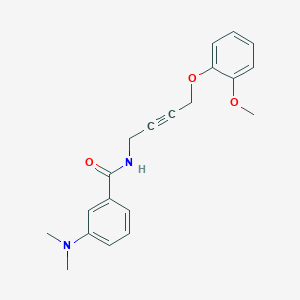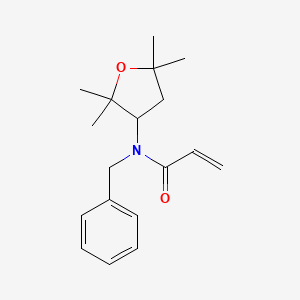
N-Benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide, commonly known as TBOA, is a compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. TBOA is a selective inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft.
Mechanism of Action
TBOA works by binding to the glutamate transporter and preventing it from removing excess glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity. TBOA is selective for the glutamate transporter and does not affect other neurotransmitter transporters, making it a valuable tool for studying glutamate signaling.
Biochemical and Physiological Effects
TBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular glutamate levels in the brain, leading to excitotoxicity. TBOA has also been shown to increase neuronal activity and enhance synaptic plasticity, which is important for learning and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of TBOA is its selectivity for the glutamate transporter, which allows for the specific manipulation of glutamate signaling. TBOA is also relatively easy to synthesize, making it readily available for scientific research. However, one limitation of TBOA is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of TBOA. One area of research is the development of new compounds that are more selective and less toxic than TBOA. Another area of research is the study of TBOA's effects on different neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Additionally, the development of new techniques for the delivery of TBOA to specific regions of the brain could lead to new insights into glutamate signaling and its role in neurological disorders.
Synthesis Methods
The synthesis of TBOA involves the reaction of benzylamine with ethyl acrylate in the presence of a base, followed by the addition of 2,2,5,5-tetramethyloxolane-3-ol. The resulting compound is then purified through column chromatography. The synthesis of TBOA is a relatively straightforward process, and the compound can be obtained in high yields.
Scientific Research Applications
TBOA has been extensively studied for its potential applications in the field of neuroscience. Glutamate is the primary excitatory neurotransmitter in the brain, and excess glutamate can lead to excitotoxicity, which is implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. TBOA's ability to selectively inhibit glutamate transporters makes it a valuable tool for studying the role of glutamate in these conditions.
properties
IUPAC Name |
N-benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-6-16(20)19(13-14-10-8-7-9-11-14)15-12-17(2,3)21-18(15,4)5/h6-11,15H,1,12-13H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUZOGIGMUAPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)N(CC2=CC=CC=C2)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


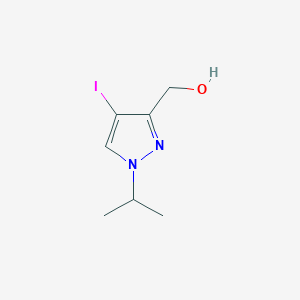
![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2443973.png)
![5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2443976.png)
![2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2443977.png)
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2443980.png)
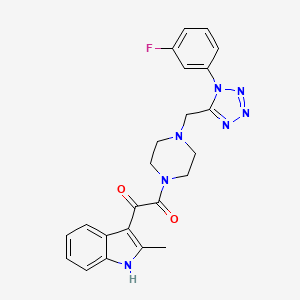
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride](/img/structure/B2443982.png)




